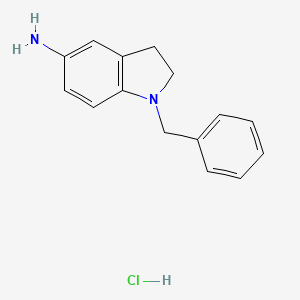

1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-benzyl-2,3-dihydroindol-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12;/h1-7,10H,8-9,11,16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSISKMLHMPXRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)N)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrogenation of Nitro Precursors

One of the primary methods involves the catalytic hydrogenation of 6-nitro-2,3-dihydro-1-(1-phenylmethyl)-1H-indole to yield the corresponding 6-amino derivative. This process uses palladium on activated carbon (10% Pd/C) as a catalyst in methanol under hydrogen atmosphere at room temperature for approximately 15 hours. The catalyst is then removed by filtration, and solvent evaporation under reduced pressure affords the amine product in high yield (~98.7%). Although this example refers to the 6-amino isomer, the methodology is adaptable for the 5-amino derivative by starting from the corresponding 5-nitro precursor, followed by similar hydrogenation conditions.

| Step | Reagents/Conditions | Outcome | Yield |

|---|---|---|---|

| 1 | 6-nitro-2,3-dihydro-1-(1-phenylmethyl)-1H-indole + 10% Pd/C in MeOH, H2 gas, rt, 15 h | Reduction of nitro to amino group | 98.7% |

Tscherniac-Einhorn Reaction and Protective Group Strategy

A sophisticated synthetic route involves the Tscherniac-Einhorn reaction between indoline and 2-(hydroxymethyl)isoindoline-1,3-dione under acidic catalysis (concentrated sulfuric acid). This reaction forms a phthalimido-protected intermediate. Subsequent hydrolysis of the phthalimido group to the free amine is challenging due to the unprotected NH group of indoline, which can lead to side reactions.

To overcome this, acetyl protection of the indoline nitrogen is employed prior to the Tscherniac-Einhorn reaction. The acetyl-protected indoline reacts smoothly to form the protected intermediate. Refluxing this intermediate with hydrazine hydrate in methanol removes both the phthalimido and acetyl protecting groups simultaneously, yielding the unsubstituted 1-(indolin-5-yl)methanamine dihydrochloride salt in high yield. This method is particularly effective for obtaining the hydrochloride salt of the 5-amino derivative and is characterized by the removal of two protective groups in one step.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | Acetyl-protected indoline + 2-(hydroxymethyl)isoindoline-1,3-dione, conc. H2SO4 | Formation of phthalimido-protected intermediate | Avoids side reactions |

| 2 | Reflux with hydrazine hydrate in MeOH, then treat with concentrated HCl | Removal of protective groups, formation of dihydrochloride salt | High yield, simultaneous deprotection |

N-Benzylation and Azide Chemistry Approaches

Another synthetic approach relevant to substituted indoles involves N-benzylation of indole derivatives followed by azide substitution and subsequent transformations. For example, 1-benzyl-2-azido-1H-indole-3-carbaldehyde can be synthesized from 2-bromoindole-3-carbaldehyde by benzylation with benzyl chloride and reaction with sodium azide. Although this method is more commonly applied to indole-3-carbaldehyde derivatives, it provides a versatile route to functionalized indoline derivatives that can be further elaborated to target compounds such as 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride through reduction and rearrangement steps.

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-bromoindole-3-carbaldehyde + benzyl chloride | N-benzylation | Formation of N-benzyl derivative |

| 2 | Reaction with sodium azide | Azide substitution | Precursor for amine formation |

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Catalytic hydrogenation of nitro precursors | Direct reduction of nitro to amino group | High yield, straightforward | Requires nitro precursor, long reaction time |

| Tscherniac-Einhorn reaction with protective groups | Use of phthalimido and acetyl protection, simultaneous deprotection | High selectivity, effective for hydrochloride salt | Multi-step, requires protective group handling |

| N-Benzylation followed by azide chemistry | Versatile functionalization, access to azido intermediates | Enables diverse substitutions | Multi-step, requires careful handling of azides |

Summary of Research Findings

- The hydrogenation method provides a high-yield, direct approach to the amine but depends on availability of the nitro precursor and requires prolonged reaction times with Pd/C catalysts.

- The Tscherniac-Einhorn method, combined with protective group strategies, offers a robust route to the hydrochloride salt of the 5-amino indoline derivative, with the advantage of simultaneous deprotection steps enhancing efficiency.

- Azide chemistry and N-benzylation provide alternative routes to functionalized indoline intermediates that can be transformed into the target compound, useful for structural diversification and further functionalization.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: Indole derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride is compared with other similar indole derivatives, such as 1-benzyl-1H-indol-5-amine and 1-benzyl-1H-indol-3-amine hydrochloride. While these compounds share structural similarities, they differ in their functional groups and positions, leading to variations in their chemical properties and biological activities.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Ethyl-1H-indol-5-amine Hydrochloride

- Structural Differences : Substitution of the benzyl group with an ethyl group at the 1-position reduces steric bulk and alters lipophilicity.

- Physicochemical Properties :

Tripelennamine Hydrochloride

- Structural Differences : A pyrido[4,3-b]indol-1-one derivative with an imidazole ring, differing significantly in core structure.

- Physicochemical Properties :

1-[(2-Fluorobenzene)sulfonyl]-2,3-dihydro-1H-indol-5-amine

- Structural Differences : Incorporation of a fluorobenzenesulfonyl group introduces electronegative and steric effects absent in the benzyl-substituted compound.

- Physicochemical Properties :

- Applications : The sulfonyl group may increase metabolic stability and alter substrate specificity for enzymatic targets.

Data Table: Key Comparative Properties

Research Findings and Functional Implications

- Synthetic Routes: The benzyl-substituted compound is synthesized via dihydrochloride intermediates, whereas ethyl analogs may follow alkylation pathways . Tripelennamine’s synthesis involves cyanogen bromide treatment of precursor amines .

- Biological Relevance: The benzyl group in 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride may enhance binding to serotonin or dopamine receptors due to aromatic interactions, contrasting with the ethyl analog’s reduced bulk .

Notes on Discrepancies and Limitations

- Melting Point Variability : Tripelennamine hydrochloride’s conflicting melting points highlight the impact of purity and analytical methods .

- Data Gaps: Limited melting point and solubility data for the benzyl-substituted compound underscore the need for further characterization.

- Structural Influence : Substituent choice (benzyl vs. ethyl vs. sulfonyl) critically affects electronic, steric, and solubility properties, necessitating tailored synthetic and analytical strategies.

Actividad Biológica

1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

1-Benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride is a derivative of indole, a structure known for its presence in many biologically active compounds. The compound possesses unique properties that contribute to its pharmacological potential.

The biological activity of 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. Such interactions can influence mood and behavior, making it a candidate for psychiatric disorders.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes linked to disease progression, including those involved in cancer metastasis and inflammation.

Anticancer Activity

Several studies have highlighted the anticancer properties of 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride. In vitro assays have demonstrated that the compound can induce apoptosis (programmed cell death) in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF7 (breast) | 20 | Inhibition of cell proliferation |

| A549 (lung) | 18 | Modulation of apoptotic pathways |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies reveal significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Neuroprotective Effects

Research has indicated that 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride may possess neuroprotective properties. Animal models have shown improvements in cognitive function and reductions in neuroinflammation when treated with this compound.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving human breast cancer cells, treatment with 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride led to a significant decrease in tumor growth when administered in conjunction with standard chemotherapy agents. This combination therapy enhanced the overall efficacy compared to chemotherapy alone.

Case Study 2: Antimicrobial Resistance

A clinical trial assessed the effectiveness of this compound against antibiotic-resistant bacterial infections. Patients receiving treatment showed marked improvements, with a reduction in infection rates and improved recovery times compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-2,3-dihydro-1H-indol-5-amine hydrochloride in academic research?

- Methodological Answer : The compound can be synthesized via the Fischer indole synthesis, which involves reacting phenylhydrazine derivatives with carbonyl compounds under acidic conditions. For example, refluxing 3-formyl-indole precursors with benzylamine in acetic acid (3–5 hours) can yield the indole core, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative routes may include nucleophilic substitution at the indole nitrogen using benzyl halides under basic conditions.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., ≥98% purity criteria) to assess purity . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the benzyl substitution and dihydroindole backbone. Mass spectrometry (MS) or high-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺) and isotopic pattern. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtained .

Q. What are the solubility and stability considerations for handling this compound in laboratory settings?

- Methodological Answer : Hydrochloride salts generally exhibit improved water solubility compared to free bases. Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Stability tests under varying pH (e.g., 1–13) and temperatures (25–60°C) should be conducted to assess hydrolytic susceptibility, particularly at the amine and benzyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based). For example, if targeting serotonin receptors, compare binding affinities (IC₅₀) across receptor subtypes (5-HT₁A vs. 5-HT₂A) using radioligand displacement assays. Cross-reference with structurally similar indole derivatives (e.g., 5-chloro-1H-indol-6-amine) to identify substituent-specific effects .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer : Scaling Fischer indole synthesis requires optimizing reflux conditions (solvent volume, temperature control) to avoid side reactions (e.g., over-alkylation). Continuous flow reactors can improve reproducibility and yield . Purification challenges include removing residual acetic acid and benzyl halide byproducts via recrystallization (DMF/acetic acid mixtures) or column chromatography .

Q. What mechanistic insights exist for the biological activity of this compound, and how can they be validated?

- Methodological Answer : Molecular docking studies can predict interactions with target proteins (e.g., GPCRs or kinases). For example, the benzyl group may occupy hydrophobic pockets, while the amine participates in hydrogen bonding. Validate predictions using site-directed mutagenesis (e.g., alanine scanning of receptor binding sites) . Pharmacokinetic studies (e.g., plasma protein binding, metabolic stability in liver microsomes) can further elucidate in vivo behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.